molecular formula C7H12N2O B1602952 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone CAS No. 210230-80-1

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone

Cat. No. B1602952
M. Wt: 140.18 g/mol
InChI Key: CWCDVJSJBVFNJK-UHFFFAOYSA-N
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Description

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, also known as minoxidil, is a medication used to treat hair loss and high blood pressure. It was first developed as an antihypertensive drug but later found to have hair growth-promoting effects. Minoxidil works by dilating blood vessels, increasing blood flow and nutrients to hair follicles.

Mechanism Of Action

Minoxidil works by opening potassium channels in the cell membrane, leading to hyperpolarization of the cell. This hyperpolarization causes the blood vessels to dilate, increasing blood flow and nutrients to the hair follicles. Minoxidil also stimulates the production of vascular endothelial growth factor (VEGF), which promotes the growth of new blood vessels.

Biochemical And Physiological Effects

Minoxidil has been shown to increase the size and duration of hair follicles, leading to increased hair growth. It also increases the production of VEGF, which promotes the growth of new blood vessels. Minoxidil has been shown to have minimal systemic absorption, making it a safe and effective treatment for hair loss.

Advantages And Limitations For Lab Experiments

Minoxidil has several advantages for lab experiments, including its ability to stimulate hair growth in vitro and in vivo. However, its mechanism of action is not fully understood, and its effects on other tissues and organs are not well studied.

Future Directions

Future research on 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone should focus on understanding its mechanism of action and its effects on other tissues and organs. There is also a need for more studies on the long-term safety and effectiveness of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone for hair loss treatment. Additionally, there is a need for the development of more effective and targeted hair loss treatments.

Scientific Research Applications

Minoxidil has been extensively studied for its hair growth-promoting effects. It has been shown to increase the size and duration of hair follicles, leading to increased hair growth. Minoxidil has also been studied for its potential use in treating other hair disorders such as alopecia areata and androgenetic alopecia.

properties

IUPAC Name

3-propan-2-yl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(2)6-3-4-7(10)9-8-6/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCDVJSJBVFNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629889
Record name 6-(Propan-2-yl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone

CAS RN

210230-80-1
Record name 6-(Propan-2-yl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methyl-4-oxohexanoic acid (3.60 g, 25.0 mmol) and anhydrous hydrazine (0.80 g, 26.0 mmol) were heated for 3 hours in ethanol (36.0 ml) under stirring. After the reaction solution was concentrated under reduced pressure, hexane was added to the residues to precipitate crystals, and the crystals were collected by filtration to give 4,5-dihydro-6-isopropyl-3 (2H)-pyridazinone as crystals. The yield was 3.10 g.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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